methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate
Description
This compound features a triazolo[4,3-a]quinoxaline core substituted with a phenoxy group at the 4-position and an acetamido-linked thiophene-2-carboxylate ester at the 2-position. The triazoloquinoxaline scaffold is notable for its planar heteroaromatic structure, which enhances π-π stacking interactions in biological systems. The thiophene carboxylate ester contributes to solubility and metabolic stability, while the phenoxy group may influence lipophilicity and target binding. Potential applications include kinase inhibition or anticancer activity, though specific biological data remain undisclosed in publicly available literature .
Properties
IUPAC Name |
methyl 3-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5S/c1-32-22(30)19-16(11-12-34-19)24-18(29)13-27-23(31)28-17-10-6-5-9-15(17)25-21(20(28)26-27)33-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLEFWMPAMKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of PARP-1 and EGFR. This interaction inhibits the activity of these enzymes, leading to a disruption in their normal function. The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage. On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth.
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to reach and interact with its targets.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells. For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib. It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase. It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Data for Selected Analogs
Key Differences and Implications
Core Heterocycle: The target compound’s triazolo[4,3-a]quinoxaline core differs from the pyrazolo[3,4-d]pyrimidine in analogs.
Substituent Effects: Fluorinated groups in analogs (e.g., 5-fluoro-3-(3-fluorophenyl)chromenone) may improve metabolic stability and target selectivity via hydrophobic and electronic effects. In contrast, the phenoxy group in the target compound could modulate steric bulk and hydrogen-bonding capacity.
Physical Properties :
- The analog in Table 1 has a melting point of 227–230°C, suggesting high crystallinity. The target compound’s melting point is unreported but may vary due to its distinct core and substituents.
Research Findings
- Synthetic Accessibility : Both compounds rely on palladium-catalyzed cross-coupling reactions, indicating shared strategies for introducing thiophene carboxylate esters .
- Biological Relevance: Fluorinated chromenones in analogs are associated with kinase inhibition (e.g., PI3K/AKT pathway), while triazoloquinoxalines are explored for DNA intercalation or topoisomerase inhibition.
Preparation Methods
Key Reaction Steps:
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Formation of Quinoxaline-2-one : Starting from o-nitroaniline derivatives, reductive cyclization using catalytic hydrogenation or sodium dithionite yields quinoxaline-2-one intermediates.
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Introduction of Phenoxy Group : Nucleophilic aromatic substitution at the 4-position of quinoxaline-2-one with phenol in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) introduces the phenoxy moiety.
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Triazole Ring Formation : Cyclocondensation with methyl hydrazinecarboxylate in acetic acid generates the triazolo[4,3-a]quinoxaline core. The reaction proceeds via intramolecular nucleophilic attack, followed by dehydration.
Optimization Notes :
-
Temperature control (80–100°C) is critical to avoid side products.
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Yields improve with stoichiometric excess of hydrazine derivatives (1.2–1.5 eq).
Functionalization of the Triazoloquinoxaline Core
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.0 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 72–85% |
Characterization Data :
-
¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.76 (m, 2H), 7.45–7.32 (m, 5H), 4.92 (s, 2H).
Preparation of the Thiophene-Carboxylate Moiety
The thiophene ring is functionalized at the 3-position with an amine group and at the 2-position with a methyl carboxylate. A three-step sequence is employed:
Nitration of Methyl Thiophene-2-Carboxylate
Nitration with fuming HNO3 in concentrated H2SO4 at 0°C introduces a nitro group at the 3-position, yielding methyl 3-nitrothiophene-2-carboxylate .
Reaction Metrics :
Reduction to Methyl 3-Aminothiophene-2-Carboxylate
Catalytic hydrogenation (H2, 1 atm, 10% Pd/C, ethanol) reduces the nitro group to an amine.
Coupling of the Triazoloquinoxaline and Thiophene Fragments
The final step involves amide bond formation between the chloroacetylated triazoloquinoxaline and the thiophene-amine. A coupling agent such as HOBt/EDC in DCM facilitates the reaction.
Optimized Protocol :
-
Dissolve 2-chloro-1-(1-oxo-4-phenoxy-1H,2H-triazolo[4,3-a]quinoxalin-2-yl)ethanone (1.0 eq) and methyl 3-aminothiophene-2-carboxylate (1.1 eq) in DCM.
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Add EDC (1.2 eq) and HOBt (1.2 eq) at 0°C.
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Stir at room temperature for 12–16 hours.
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Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).
Yield : 68–74%
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H), 7.98–7.82 (m, 2H), 7.62–7.28 (m, 5H), 4.85 (s, 2H), 3.85 (s, 3H).
Challenges and Mitigation Strategies
-
Regioselectivity in Quinoxaline Functionalization : Competing reactions at the 1- and 3-positions are minimized using bulky bases (e.g., DIPEA).
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Amide Bond Hydrolysis : Low temperatures (0–5°C) and anhydrous conditions prevent degradation during coupling.
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Purification Difficulties : Gradient elution in column chromatography separates polar byproducts .
Q & A
Q. Table 1: Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide bond formation | EDCI, DMF, 0°C → RT, 12 h | 65–75 | |
| Cyclization | AcOH, reflux, 6 h | 70–80 | |
| Purification | Recrystallization (EtOH/H₂O) | >95 purity |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing its structure?
Methodological Answer:
- NMR spectroscopy : - and -NMR are critical for confirming the thiophene, triazole, and quinoxaline moieties. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the triazoloquinoxaline core) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict its interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes the compound’s 3D geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screens against targets like kinase enzymes or GPCRs. For example, docking into the ATP-binding pocket of a kinase requires accounting for the phenoxy group’s steric effects and the thiophene’s π-π interactions .
- MD simulations : Assess binding stability over time, with force fields parameterized for heterocyclic systems .
Q. Table 2: Example Docking Results for Analogous Compounds
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Kinase X | -9.2 | H-bond (quinoxaline), π-stacking (thiophene) | |
| Protease Y | -8.5 | Hydrophobic (phenoxy), Van der Waals |
Advanced: How can contradictions in structural data (e.g., crystallography vs. NMR) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism in the triazole ring) or solvent-dependent conformers. Strategies include:
- Cross-validation : Compare X-ray data with --HMBC NMR to confirm hydrogen-bonding networks .
- Variable-temperature NMR : Identifies conformational flexibility (e.g., broadening of acetamido proton signals at elevated temperatures) .
- DFT-aided analysis : Computationally model likely tautomers and compare their NMR chemical shifts with experimental data .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against targets like phosphodiesterases or kinases. For example, ADP-Glo™ kinase assays quantify ATP consumption .
- Receptor binding studies : Radioligand displacement assays (e.g., -labeled antagonists for GPCRs) .
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced: What challenges arise in optimizing reaction yields for derivatives, and how can they be addressed?
Methodological Answer:
- Low yields in cyclization steps : Often due to steric hindrance from the phenoxy group. Mitigate via microwave-assisted synthesis (higher temperatures, shorter times) .
- Byproduct formation : Use Design of Experiments (DoE) to optimize reactant stoichiometry and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Purification difficulties : Employ orthogonal chromatography (e.g., reverse-phase HPLC with C18 columns) .
Q. Table 3: Reaction Optimization via DoE
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +20% |
| Catalyst (Pd/C) | 5–10 wt% | +15% |
| Reaction time | 4–6 h | +10% |
Advanced: How does the compound’s lipophilicity (logP) influence its pharmacokinetic properties?
Methodological Answer:
- Calculations : Use software like MarvinSuite or ACD/Labs to predict logP. The phenoxy and thiophene groups increase logP (~3.5), enhancing membrane permeability but risking solubility issues .
- Experimental validation : Measure partition coefficients in octanol-water systems. Adjust via derivatization (e.g., adding polar substituents to the quinoxaline ring) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : TGA/DSC analysis shows decomposition above 150°C. Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH > 8). Use lyophilized forms for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
